
(S)-(((1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(benzyloxy)propan-2-yl)oxy)methyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(((1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(benzyloxy)propan-2-yl)oxy)methyl)phosphonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a benzyloxy group, and a phosphonic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(((1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(benzyloxy)propan-2-yl)oxy)methyl)phosphonic acid typically involves multiple steps. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the benzyloxy group and the phosphonic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-(((1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(benzyloxy)propan-2-yl)oxy)methyl)phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (S)-(((1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(benzyloxy)propan-2-yl)oxy)methyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions and responses.
類似化合物との比較
®-(((1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(benzyloxy)propan-2-yl)oxy)methyl)phosphonic acid: The enantiomer of the compound, with similar but distinct biological activities.
4-Amino-2-oxopyrimidine derivatives: Compounds with similar core structures but different substituents, leading to varied properties and applications.
Uniqueness: (S)-(((1-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(benzyloxy)propan-2-yl)oxy)methyl)phosphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
特性
分子式 |
C15H20N3O6P |
|---|---|
分子量 |
369.31 g/mol |
IUPAC名 |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-phenylmethoxypropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C15H20N3O6P/c16-14-6-7-18(15(19)17-14)8-13(24-11-25(20,21)22)10-23-9-12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H2,16,17,19)(H2,20,21,22)/t13-/m0/s1 |
InChIキー |
JFHVUYSYDSJMIJ-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC[C@H](CN2C=CC(=NC2=O)N)OCP(=O)(O)O |
正規SMILES |
C1=CC=C(C=C1)COCC(CN2C=CC(=NC2=O)N)OCP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


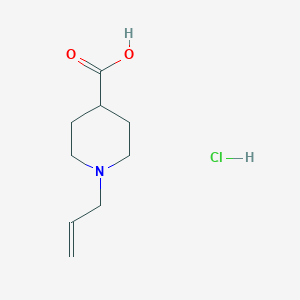
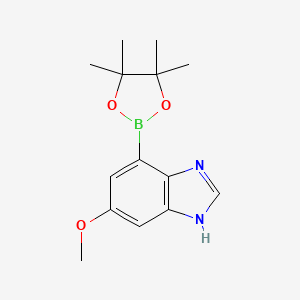
![4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14042831.png)
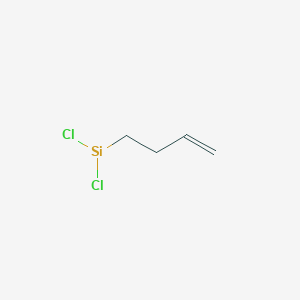


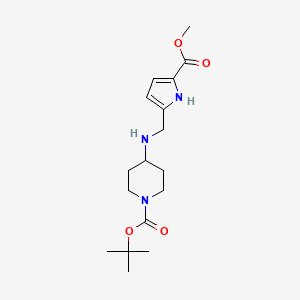
![(1S,2R,6S,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one](/img/structure/B14042873.png)



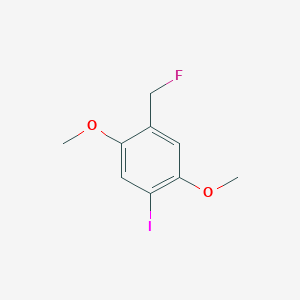
![N3-[1,1'-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine](/img/structure/B14042915.png)
![[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethoxy-hydroxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B14042918.png)
